![molecular formula C13H16N4O B3000804 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine CAS No. 1029106-93-1](/img/structure/B3000804.png)
5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a phenyl group, which is further connected to a pyrazole ring through an amine group .
Synthesis Analysis
While specific synthesis methods for “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” were not found, there are general methods for synthesizing similar compounds. For instance, fluorinated 1-(3-Morpholin-4-yl-phenyl)-Ethylamines can be synthesized through reductive amination .
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- A related compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrated high affinity and oral activity as a human neurokinin-1 (h-NK(1)) receptor antagonist. It was effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Anticancer Activity
- A derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, showed promising anti-breast cancer activity. It exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen, due to new cationic interactions and hydrogen bonding (Kumar et al., 2021).
Synthesis of Fluorescent Compounds
- Morpholin-4-yl-substituted pent-4-yn-1-ones, when reacted with arylhydrazines, produce 3-aryl-5-arylethynyl-1-phenyl-4,5-dihydro-1H-pyrazoles. These compounds exhibit marked fluorescent abilities, useful in materials science and imaging technologies (Odin et al., 2022).
Anticholinesterase Agents
- Pyrazoline derivatives, including those with morpholin-4-yl groups, have been synthesized and evaluated for their anticholinesterase effects. They show potential applications for treating neurodegenerative disorders (Altıntop, 2020).
Antiparasitic Activities
- Morpholine derivatives demonstrated moderate to good activity against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum, suggesting potential in antiparasitic drug development (Kuettel et al., 2007).
Antimicrobial Applications
- Morpholine-containing pyrazolines, such as 4-{4-[2-(1-phenyl-3-(substituted)phenyl-1H-pyrazol-4-yl)-4-oxo-thiazolidin-3-yl]-phenyl}-morpholin-3-one, demonstrated moderate to good antimicrobial potential. These compounds are of interest for developing new antimicrobial agents (Sanghani et al., 2021).
properties
IUPAC Name |
5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJLJDGBYGBRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.